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Compound of Interest

Compound Name: EDTA Tris

Cat. No.: B3041845

Welcome to our technical support center. This resource is designed to help researchers,
scientists, and drug development professionals troubleshoot and prevent DNA degradation
when using Tris-EDTA (TE) buffer for storage and experiments.

Frequently Asked Questions (FAQS)
Why is my DNA degraded even when stored in TE
buffer?

Even when stored in TE buffer, DNA can degrade due to several factors:

o DNase Contamination: The most common cause of DNA degradation is contamination with
DNases, enzymes that specifically break down DNA.[1][2][3] Sources of contamination can
include reagents, disposable lab supplies, and improper handling techniques.[4] Some
commercial DNase | reagents have even been found to be contaminated with active
proteases, which can also contribute to sample degradation.[5]

» Acidic Conditions: While Tris is a buffering agent, improper preparation of the TE buffer can
result in a suboptimal pH. DNA is susceptible to hydrolysis, particularly in acidic conditions
(pH 5 or lower), which can lead to the breakage of phosphodiester bonds.[6]

e Physical Shearing: High molecular weight DNA is sensitive to physical stress. Vigorous
mixing, vortexing, or repeated freeze-thaw cycles can cause mechanical shearing of the
DNA strands.
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e Improper Storage Temperature: Although TE buffer offers protection, prolonged storage at
room temperature or 4°C can still lead to degradation over time compared to frozen storage.

[71L8]

o Chemical Damage: Exposure to environmental factors like UV radiation or certain chemicals
can also damage DNA.[9][10]

How can | tell if my DNA is degraded?

The most common method to assess DNA integrity is through agarose gel electrophoresis.
« Intact, high-quality DNA will appear as a sharp, distinct band of high molecular weight.[9]

o Degraded DNA will appear as a smear down the lane of the gel, as the DNA has been
broken into various smaller fragments that migrate at different speeds.[9][11][12]

» Sheared DNA may also appear as a smear, often concentrated in the lower molecular weight
region of the gel.

What is the specific role of Tris and EDTA in protecting
my DNA?

Tris and EDTA work together to create a protective environment for DNA:

e Tris: This component acts as a pH buffer, maintaining the solution at a slightly alkaline pH
(typically around 8.0). This is crucial because acidic conditions can cause depurination and
hydrolysis, breaking the DNA backbone.[13][14][15]

o EDTA (Ethylenediaminetetraacetic acid): EDTA is a chelating agent. Its primary role is to bind
divalent cations, most notably magnesium ions (Mg2*).[1][2][3] DNases, the enzymes that
degrade DNA, require these ions as cofactors to function.[16][17] By sequestering these
ions, EDTA effectively inactivates most DNases, protecting the DNA from enzymatic
degradation.[18][19]

My DNA yield is low after storage in TE buffer. What
could be the cause?
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Low DNA yield after storage can be due to several issues:

e Incomplete Resuspension: High molecular weight DNA can take a significant amount of time
to fully dissolve. If the DNA pellet is not completely resuspended in the TE buffer, you may
lose a portion of it during subsequent steps.[20][21]

o Adsorption to Tube Walls: Dilute solutions of DNA are prone to adsorbing to the surfaces of
storage tubes. This can be minimized by using siliconized tubes and storing DNA in aliquots
to avoid repeated handling of the main stock.[13]

» Precipitation during Freeze-Thaw Cycles: Repeatedly freezing and thawing your DNA
samples can cause the DNA to precipitate out of solution, leading to a lower concentration in

the supernatant.[13]

o Degradation: Severe degradation can lead to a perceived loss of DNA, as the smaller
fragments may not be efficiently precipitated or may be harder to quantify accurately.

Data Summary
Table 1: Effect of Storage Conditions on DNA Integrity

This table summarizes findings on the stability of human genomic DNA stored over 10 weeks

under various conditions.
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Storage Buffer Temperature Time (Weeks) Outcome

All 20/20 samples
Distilled Water 25°C 4 were entirely
degraded.[7]

6 out of 20 samples
TE Buffer 25°C 10 were fairly degraded.

[7]

4 out of 20 samples
Distilled Water 4°C 10 were fairly degraded.

[7]

All 20/20 samples

TE Buffer 4°C 10
were stable.[7]
. No apparent
Distilled Water -20°C & -70°C 10 )
degradation.[7]
No apparent
TE Buffer -20°C & -70°C 10

degradation.[7]

Data adapted from a study by Kim et al. (2011) in the Korean Journal of Clinical Laboratory
Science.[7]

Experimental Protocols
Protocol: Assessing DNA Integrity with Agarose Gel
Electrophoresis

This protocol provides a standard method for visualizing DNA to assess its integrity.[22][23][24]
1. Materials:

e Agarose powder

o Electrophoresis buffer (e.g., 1X TAE or 1X TBE)
e DNA loading dye (6X)

o DNA ladder (with known fragment sizes)

e Your DNA sample stored in TE buffer
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» Nucleic acid stain (e.g., Ethidium Bromide, SYBR Safe)
e Gel casting tray, combs, and electrophoresis chamber
o Power supply

e UV transilluminator or gel imaging system

2. Procedure:
e Prepare the Agarose Gel:

o For genomic DNA, a 0.8% to 1.0% agarose gel is typically sufficient.[22]

* Weigh the appropriate amount of agarose and add it to the required volume of 1X
electrophoresis buffer in a flask.

¢ Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved.

 Allow the solution to cool to about 50-60°C.

¢ Add the nucleic acid stain to the molten agarose (follow manufacturer's instructions for
concentration) and swirl gently to mix.

e Pour the gel into the casting tray with the combs in place. Allow it to solidify completely
(typically 20-30 minutes at room temperature).

Visualizations
Mechanism of DNase Inhibition by EDTA
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Mg?* ions, which are essential cofactors for DNase activity, thus
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Troubleshooting Workflow for DNA Degradation

Start: DNA Degradation Suspected
(Smear on Gel)

Check Storage Conditions

(( én;prcéqrea‘[ecn?gﬁ ;att:rr;)) @epeated Freeze-Thaw Cycles?)

Solution: Store at -20°C or -80°C.

Aliquot samples.

Solution: Use gentle mixing.

TE Buffer pH Correct’
Avoid excessive freeze-thaw.

?
(PH 8.0) ) (Reagentleater Nuclease-Free’a G_ab Environment/Equipment Clean?)

Solution: Use nuclease-free reagents.
Decontaminate workspace.

Click to download full resolution via product page

Caption: A logical workflow to identify and resolve common causes of DNA degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: Troubleshooting DNA
Degradation in Tris-EDTA (TE) Buffer]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3041845#troubleshooting-dna-degradation-in-tris-
edta-buffer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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